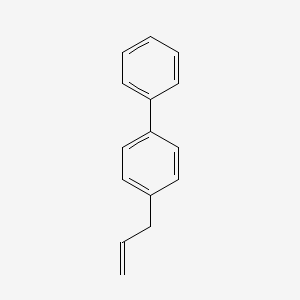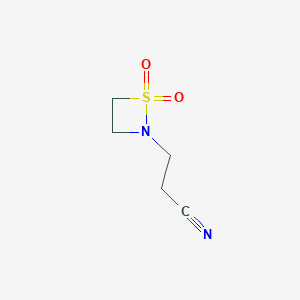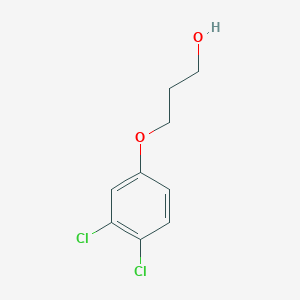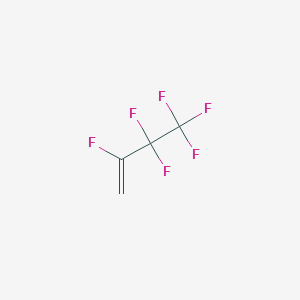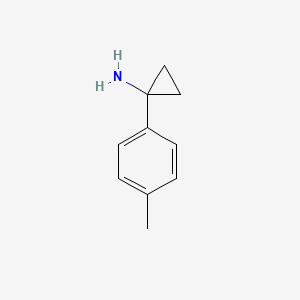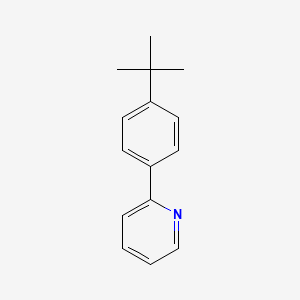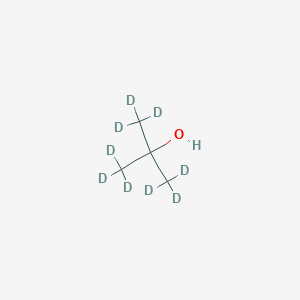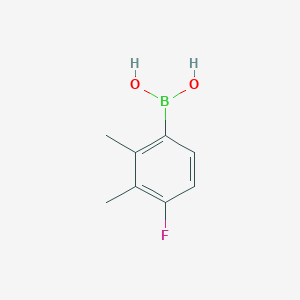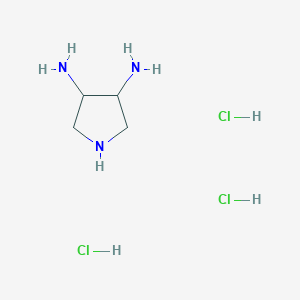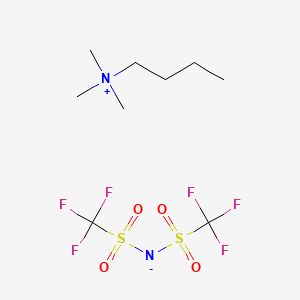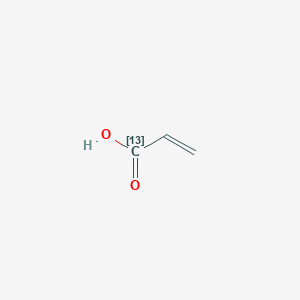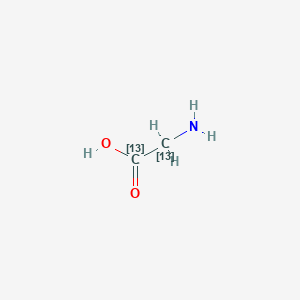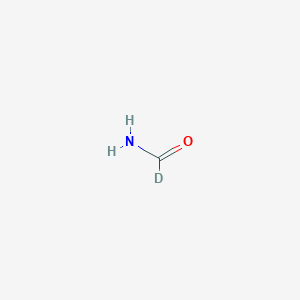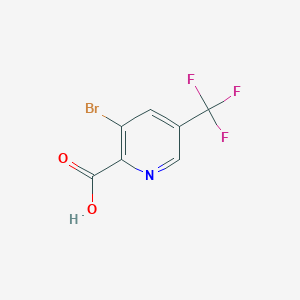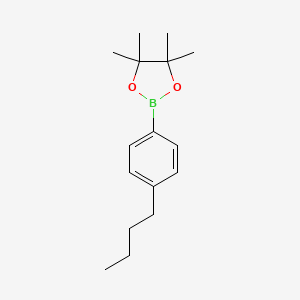
2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
Synthesis Analysis
Boronic esters, such as “2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, can be synthesized through various methods. One such method involves the protodeboronation of pinacol boronic esters utilizing a radical approach . This method has been optimized over the years to improve yield and purity .Chemical Reactions Analysis
Boronic esters, including “2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, can undergo various chemical reactions. One such reaction is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another reaction involves the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential in combating various microbial infections. Schiff-base ligands, which are structurally similar to 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have shown significant antimicrobial properties . These compounds can be synthesized to target specific microbes, offering a pathway to new antibiotics and antifungal agents.
Antioxidant Properties
Research indicates that Schiff-base ligands and their complexes exhibit notable antioxidant activity . This property is crucial in the development of treatments for oxidative stress-related diseases, such as cardiovascular diseases and certain types of cancer.
Catalytic Activity
The catalytic properties of these compounds are of great interest in chemical synthesis . They can act as catalysts in various organic reactions, potentially increasing the efficiency and selectivity of chemical processes, which is vital for industrial chemistry and pharmaceuticals.
Redox Activity
The redox activity of Schiff-base ligands is another area of application . This feature is important for the development of new materials for electronic devices, such as sensors and batteries.
Biomedical Applications
The biomedical applications of these compounds are vast. They have been shown to possess antiproliferative properties, making them candidates for cancer treatment research . Additionally, their potential as neuroprotective agents in diseases like Alzheimer’s is being explored.
Drug Development
The structural flexibility and biological activity of these compounds make them suitable for drug development. They can be used as a core structure for designing drugs with specific targets, such as inflammatory conditions or even as part of combination therapies for complex diseases.
Industrial Applications
Lastly, the industrial applications of these compounds are noteworthy. Their properties can be harnessed for use in various industrial processes, potentially leading to more efficient production methods and innovative products .
Propiedades
IUPAC Name |
2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h9-12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOVGGNLPMDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473616 | |
| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
625458-85-7 | |
| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



